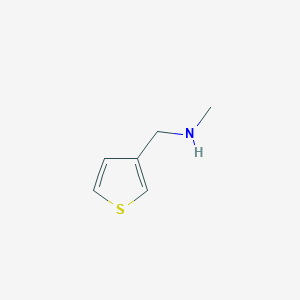

N-Methyl-3-Thiophenemethanamine

Description

Properties

IUPAC Name |

N-methyl-1-thiophen-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPQZFRRRSIHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351181 | |

| Record name | N-Methyl-1-(thiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210552-07-1 | |

| Record name | N-Methyl-1-(thiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-Thiophenemethanamine can be synthesized through several methods. One common approach involves the reaction of 3-thiophenemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-Thiophenemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.

Substitution: Various nucleophiles like halides or amines; reactions often require a base and are conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Derivatives with different functional groups replacing the methyl group.

Scientific Research Applications

N-Methyl-3-Thiophenemethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes

Mechanism of Action

The mechanism of action of N-Methyl-3-Thiophenemethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiophene ring can participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanisms .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-methyl-1-(thiophen-3-yl)methanamine

- CAS No.: 210552-07-1

- Molecular Formula : C₆H₉NS

- Molecular Weight : 127.21 g/mol

- Key Properties :

This compound features a thiophene ring substituted at the 3-position with a methylamine group. It is utilized in life sciences research and is available in high-purity grades (99%–99.999%) for specialized applications .

Comparison with Structurally Similar Compounds

Thiophen-3-ylmethanamine Hydrochloride (CAS 115132-84-8)

- Molecular Formula : C₅H₈NS·HCl

- Molecular Weight : 149.65 g/mol (free base: 114.19 g/mol)

- Key Differences :

- Lacks the N-methyl group present in N-Methyl-3-Thiophenemethanamine.

- Exists as a hydrochloride salt, enhancing water solubility compared to the free base form of this compound.

- Applications : Likely used as a precursor in organic synthesis due to its primary amine functionality .

2-Phenylbenzo[b]thiophene-3-N,N-dimethylmethanamine (Example from )

- Molecular Formula : C₁₇H₁₆NS

- Molecular Weight : 266.38 g/mol

- Key Differences :

- Contains a fused benzo[b]thiophene core with a 2-phenyl substituent and N,N-dimethylamine group.

- Increased aromaticity and molecular weight compared to this compound.

- Applications : Demonstrates antipsychotic activity in pharmacological studies, suggesting utility in central nervous system drug development .

Benzenemethanamine, N-ethyl-3-iodo (CAS 140621-52-9)

Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine (CAS 195615-83-9)

- Molecular Formula: C₁₉H₂₃NO

- Molecular Weight : 281.39 g/mol

- Key Differences :

- Furan ring (oxygen-containing heterocycle) instead of thiophene.

- Bulky diphenyl substituents and tetrahydrofuran backbone.

Structural and Functional Analysis

Structural Features

| Compound | Heterocycle | Substituents | Amine Type | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Thiophene | 3-position methylamine | Secondary amine | 127.21 |

| Thiophen-3-ylmethanamine HCl | Thiophene | 3-position primary amine | Primary amine | 149.65 (HCl salt) |

| Benzo[b]thiophene derivative | Benzo[b]thiophene | 2-phenyl, N,N-dimethylamine | Tertiary amine | 266.38 |

| N-Ethyl-3-iodo-benzenemethanamine | Benzene | 3-iodo, N-ethylamine | Secondary amine | 261.11 |

| Furanmethanamine derivative | Furan | 2,2-diphenyl, tetrahydro | Tertiary amine | 281.39 |

Physicochemical and Functional Insights

- Polarity and Solubility :

- The hydrochloride salt of Thiophen-3-ylmethanamine (CAS 115132-84-8) exhibits higher water solubility than this compound due to ionic character .

- Bulky substituents in the benzo[b]thiophene and furan derivatives reduce solubility but enhance lipid membrane permeability, critical for CNS-targeting drugs .

- Electronic Effects :

- Thiophene’s sulfur atom provides electron-rich aromaticity, influencing reactivity in coupling reactions.

- Iodo-substituted benzene derivatives (e.g., CAS 140621-52-9) enable halogen bonding, useful in molecular recognition .

Biological Activity

N-Methyl-3-Thiophenemethanamine (also known as N-Methyl-n-[(3-methylthien-2-yl)methyl]amine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has a molecular formula of and a molecular weight of approximately 177.69 g/mol. The compound features a thiophene ring, which contributes to its unique properties and potential applications in various biological contexts. It is typically presented as a hydrochloride salt to enhance solubility and stability in aqueous solutions.

The biological activity of this compound is believed to be mediated through its interaction with various biological receptors and enzymes. The sulfur-containing thiophene ring can participate in biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for anticancer therapies.

- Receptor Modulation : Studies indicate potential interactions with neurotransmitter systems, which could affect mood regulation and cognitive functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens.

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of tumor cells. For instance, a study highlighted its effectiveness against breast cancer cell lines, where it modulated pathways associated with cell cycle regulation and apoptosis .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

-

Antimicrobial Efficacy :

- In laboratory settings, the compound was tested against various bacterial strains, demonstrating effective inhibition at low concentrations. This suggests that it could be developed into an antimicrobial agent for clinical use.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into how slight modifications affect biological outcomes.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-Methyl-n-(5-methylthien-2-yl)methanamine | Similar thienyl structure; potential CNS activity | Moderate CNS effects | |

| N,N-Dimethyl-thiophenemethanamine | Higher degree of methylation; broader applications | Broad-spectrum antimicrobial | |

| 3-Methyl-thiophenemethanamine | Lacks the N-methyl group; different reactivity | Limited activity |

Future Directions

The ongoing research into this compound's biological activities suggests several avenues for future exploration:

- Mechanistic Studies : Further investigations are needed to elucidate the precise molecular targets and pathways influenced by this compound.

- Clinical Trials : Given its promising in vitro results, clinical trials are warranted to assess its efficacy and safety in humans.

- Structural Modifications : Exploring structural analogs may yield compounds with enhanced potency or selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.